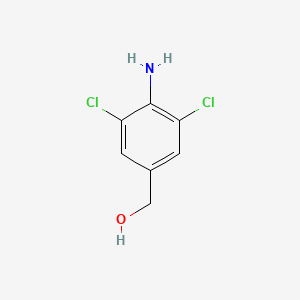

(4-Amino-3,5-dichlorophenyl)methanol

説明

Contextual Significance in Organic Synthesis and Medicinal Chemistry

Halogenated aminobenzyl alcohols are a class of compounds that have garnered significant attention due to their versatile applications as intermediates and building blocks in both organic synthesis and medicinal chemistry. The presence of three distinct functional groups—an amino group, a hydroxyl group, and halogen substituents—on an aromatic ring provides multiple reaction sites for chemical modification. This multi-functionality allows for the construction of complex molecular architectures.

In organic synthesis, compounds such as (4-Amino-3,5-dichlorophenyl)methanol serve as important starting materials. The amino group can be diazotized and replaced, the benzyl (B1604629) alcohol can be oxidized to an aldehyde or carboxylic acid, and the aromatic ring itself can participate in various coupling reactions. For instance, related 2-aminobenzyl alcohols are utilized in the construction of nitrogen-containing fused heterocycles like quinolines and quinazolines. researchgate.net The specific compound 1-(4-amino-3,5-dichlorophenyl)ethanol, a secondary alcohol variant, is noted as an important organic building block in scientific literature. nih.gov

From a medicinal chemistry perspective, the 4-amino-3,5-dihalogenophenyl structural motif is of considerable interest. It forms the core of molecules with valuable physiological properties, including activity on β-receptors. google.com Furthermore, derivatives of this structure are crucial in the development of biochemical tools. For example, the related compound clenbuterol, which shares the 1-(4-amino-3,5-dichlorophenyl) core, is used as a hapten in the synthesis of antigens for developing sensitive immunoassays. researchgate.net The broader class of halogenated amino-aromatics also appears in pharmacologically significant molecules, underscoring the importance of this chemical scaffold. usbio.net

Overview of Structural Classes and Research Paradigms

Halogenated aminobenzyl alcohols can be categorized based on several structural features, which in turn influence their chemical reactivity and potential applications. openochem.org The primary classification criteria include the substitution pattern on the benzene (B151609) ring, the nature of the alcohol, and the identity of the halogen atoms.

Classification by Substitution Pattern:

Isomeric Position: The relative positions of the amino, hydroxylmethyl, and halogen groups are critical. The subject of this article, this compound, features a 1,2,4,6-substitution pattern. Other isomers, such as those derived from 2-aminobenzyl or 3-aminobenzyl alcohols, exhibit different chemical behaviors and are used in distinct synthetic pathways. researchgate.netnih.gov

Classification by Alcohol Type:

Primary Alcohols: this compound is a primary benzyl alcohol, where the hydroxyl-bearing carbon is attached to only one other carbon atom (of the benzene ring). openochem.org

Secondary Alcohols: If the carbon chain is extended, secondary alcohols such as 1-(4-amino-3,5-dichlorophenyl)ethanol can be formed. nih.gov These are often synthesized via the reduction of a corresponding ketone.

Tertiary Alcohols: While less common in this specific series, tertiary alcohols would feature three carbon substituents on the hydroxyl-bearing carbon.

Classification by Halogenation:

Degree of Halogenation: The compounds can be mono-, di-, or poly-halogenated. The dichloro-substitution in this compound significantly influences its electronic properties and steric profile.

Research paradigms often focus on leveraging these structural features. For example, studies have explored the crystallization mechanisms of halogenated benzyl alcohols, revealing that weak intermolecular interactions play a key role in stabilizing the crystal packing. nih.gov

Historical Perspective on Synthetic Approaches to Related Aryl Alcohols

The synthesis of aryl alcohols, including halogenated aminobenzyl alcohols, has evolved considerably over time. Historically, the most straightforward and widely used methods involved the reduction of corresponding carbonyl compounds or carboxylic acid derivatives.

A common and long-standing strategy for preparing benzyl alcohols is the reduction of benzoic acids or their esters. lookchem.com For instance, the synthesis of this compound can be envisioned via the reduction of 4-amino-3,5-dichlorobenzoic acid. lookchem.com Similarly, the preparation of secondary aryl alcohols frequently employs the reduction of aryl ketones, a classic transformation often achieved using reagents like sodium borohydride (B1222165) (NaBH₄). nih.gov A patented process for preparing related 4-amino-3,5-dihalophenyl-ethanolamines involves the reduction of a 4-amino-3,5-dichlorophenylglyoxal hydrate (B1144303) intermediate. google.com

The broader field of aryl compound synthesis was revolutionized by the development of transition metal-catalyzed cross-coupling reactions. researchgate.netchemrxiv.org While not always used for the direct synthesis of the benzyl alcohol moiety itself, these methods are foundational for creating the substituted aromatic precursors. Modern synthetic chemistry has seen a shift towards developing more efficient and versatile catalytic systems. Recent advancements include novel methods for forging C(sp³)–C(sp²) bonds that utilize alcohols and aryl carboxylic acids as direct coupling partners, offering alternatives to traditional cross-coupling strategies that often rely on pre-functionalized organometallic reagents and aryl halides. princeton.edu This progression from stoichiometric reductions to sophisticated catalytic strategies highlights the continuous drive for greater efficiency and broader substrate scope in organic synthesis.

Structure

3D Structure

特性

IUPAC Name |

(4-amino-3,5-dichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUSDUYJDKJFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551258 | |

| Record name | (4-Amino-3,5-dichlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74878-32-3 | |

| Record name | 4-Amino-3,5-dichlorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74878-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Amino-3,5-dichlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3,5 Dichlorophenyl Methanol and Derivatives

Precursor Synthesis: Halogenated Aminoacetophenones

The cornerstone of synthesizing (4-Amino-3,5-dichlorophenyl)methanol lies in the efficient production of its precursor, 4-amino-3,5-dichloroacetophenone. The primary and most documented method involves the direct chlorination of 4-aminoacetophenone.

Chlorination of 4-Aminoacetophenone

The synthesis of 4-amino-3,5-dichloroacetophenone is typically achieved through the electrophilic aromatic substitution of 4-aminoacetophenone with a chlorinating agent. A common laboratory-scale procedure involves dissolving 4-aminoacetophenone in glacial acetic acid. The solution is then cooled, and a solution of chlorine gas in glacial acetic acid is added rapidly with vigorous stirring. The reaction temperature is maintained at low levels, around 5-15°C, to control the reaction rate and minimize side product formation. Upon completion of the addition, the reaction mixture is promptly poured into ice water to precipitate the product. The crude 4-amino-3,5-dichloroacetophenone is then collected by filtration and purified by recrystallization from ethanol. chemicalbook.com

One detailed experimental procedure reports dissolving 11 grams (81.4 mmol) of 4-aminoacetophenone in 140 ml of glacial acetic acid and cooling the solution to 15°C. A solution of 11 grams of chlorine gas in 140 ml of glacial acetic acid is then added rapidly. Following hydrolysis with 0.55 liters of ice water and recrystallization from ethanol, this method yields 8.69 grams (52%) of 4-amino-3,5-dichloroacetophenone. chemicalbook.com

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Solvent | Volume (mL) |

| 4-Aminoacetophenone | 135.17 | 11 | 81.4 | Glacial Acetic Acid | 140 |

| Chlorine | 70.90 | 11 | 155.1 | Glacial Acetic Acid | 140 |

Table 1: Reactants and Solvents for the Chlorination of 4-Aminoacetophenone

An alternative approach to direct chlorination with chlorine gas involves the use of trichloroisocyanuric acid as the chlorinating agent. This method involves grinding solid 4-aminoacetophenone with the appropriate molar equivalent of trichloroisocyanuric acid in a stainless steel milling jar at room temperature. The reaction progress can be monitored by thin-layer chromatography. chemicalbook.com

Alternative Routes to Dichloroaminoaryl Ketone Precursors

While direct chlorination is the most prevalent method, other classical organic reactions could theoretically be employed for the synthesis of dichloroaminoaryl ketone precursors, although specific examples for 4-amino-3,5-dichloroacetophenone are not extensively documented in readily available literature. These methods include the Friedel-Crafts acylation and the Hoeben-Hoesch reaction.

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce an acyl group. nih.govorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of a dichloroaminoaryl ketone, a suitably substituted dichloroaniline derivative could be acylated. However, the presence of the deactivating amino group, even if protected, can present challenges for this reaction.

The Hoeben-Hoesch reaction is a method for the synthesis of aryl ketones from the reaction of a nitrile with an electron-rich aromatic compound, such as a phenol or aniline, in the presence of a Lewis acid and hydrogen chloride. wikipedia.orgthermofisher.com This reaction could potentially be applied by reacting a dichloroaniline derivative with acetonitrile to introduce the acetyl group.

Reduction Strategies for Carbinol Moiety Formation

The conversion of the carbonyl group in 4-amino-3,5-dichloroacetophenone to the carbinol moiety in this compound is a critical reduction step. Catalytic hydrogenation is a widely employed and effective method for this transformation.

Catalytic Hydrogenation Methods

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst to reduce a functional group. For the reduction of ketones to alcohols, various catalysts can be employed, with palladium and platinum being particularly common.

Palladium on carbon (Pd/C) is a versatile and widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of ketones. masterorganicchemistry.com A patent describing the synthesis of a related compound, 1-(4'-amino-3',5'-dichlorophenyl)-2-t-butylaminoethanol, from its corresponding ketone provides some insight into the conditions that might be applied. In an attempted preparation, 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride was subjected to hydrogenation using a 5% Pd on carbon catalyst in methanol (B129727) at room temperature under a hydrogen pressure of 34-37 psig for 3 hours. However, this particular attempt resulted in a mixture containing approximately 10% of the desired alcohol and 90% unreacted starting material, indicating that the reaction conditions were not optimal for this specific substrate. google.com Further optimization of parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time would be necessary to achieve a higher yield.

| Substrate | Catalyst | Solvent | Pressure (psig) | Temperature | Time (h) | Result |

| 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone HCl | 5% Pd/C | Methanol | 34-37 | Room Temp. | 3 | ~10% product, 90% starting material |

Table 2: Attempted Palladium-Catalyzed Hydrogenation of a Dichloroacetophenone Derivative google.com

Platinum dioxide (PtO₂), also known as Adams' catalyst, is another effective catalyst for the hydrogenation of various functional groups, including the reduction of ketones to alcohols. wikipedia.org It is typically used in its oxide form and is reduced in situ to platinum black, which is the active catalytic species.

A patent details the attempted hydrogenation of 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride using a 5% platinum on carbon catalyst in methanol at room temperature under a hydrogen pressure of approximately 50 psig. After 5 hours and 40 minutes, little to no hydrogen uptake was observed. Even with the addition of more catalyst and continued hydrogenation for 18 hours, the reaction showed limited conversion, with about 10% product and 90% starting material remaining. google.com In a separate experiment within the same patent, platinum oxide was used as the catalyst for the same substrate in methanol under a hydrogen pressure of 40-50 psig at room temperature. The addition of concentrated hydrochloric acid after an initial period did not significantly improve the outcome, again resulting in a mixture of approximately 10% product and 90% starting material after an additional 18 hours. google.com A more successful reduction was reported in the same patent when stannous chloride was used as a promoter with platinum oxide in ethanol, leading to a 69.8% yield of the desired alcohol. google.com This suggests that for this particular substrate, a promoter may be necessary to achieve efficient reduction with a platinum catalyst.

| Substrate | Catalyst | Solvent | Promoter | Pressure (psig) | Temperature | Time (h) | Result |

| 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone HCl | 5% Pt/C | Methanol | None | ~50 | Room Temp. | 5.67 + 18 | ~10% product, 90% starting material |

| 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone HCl | PtO₂ | Methanol | HCl (conc.) | 40-50 | Room Temp. | 18 | ~10% product, 90% starting material |

| 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone HCl | PtO₂ | Ethanol | SnCl₂ | 68 | Room Temp. | ~16 | 69.8% yield |

Table 3: Platinum-Catalyzed Hydrogenation of a Dichloroacetophenone Derivative google.com

Metal Hydride Reductions

Metal hydrides are a class of powerful reducing agents capable of reducing a wide array of functional groups, including aldehydes and ketones. wikipedia.orglibretexts.org The reactivity and selectivity of these reagents can be tuned by altering the metal cation and the substituents on the hydride complex.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk It is significantly safer and easier to handle than more powerful hydrides like lithium aluminum hydride. wikipedia.org The reduction of 4-Amino-3,5-dichlorobenzaldehyde to this compound is efficiently carried out using sodium borohydride, typically in an alcoholic solvent such as methanol. organicchemistrytutor.com

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.compressbooks.pub This initial attack forms an alkoxide intermediate. Subsequent protonation of the alkoxide by the methanol solvent yields the final primary alcohol product. masterorganicchemistry.compressbooks.pub

Reaction Scheme: 4-Amino-3,5-dichlorobenzaldehyde + NaBH₄ (in CH₃OH) → this compound

The key advantages of this method are its high chemoselectivity (NaBH₄ does not typically reduce esters, amides, or carboxylic acids), mild reaction conditions, and operational simplicity. masterorganicchemistry.com

While sodium borohydride is often sufficient for the reduction of aldehydes, other hydride reagents offer different reactivity profiles that can be advantageous in specific synthetic contexts.

Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent than NaBH₄, lithium aluminum hydride can reduce a broader range of carbonyl-containing functional groups, including carboxylic acids and esters, to primary alcohols. libretexts.orgmasterorganicchemistry.comwikipedia.org It can be used to reduce 4-Amino-3,5-dichlorobenzaldehyde, but its high reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran and careful handling due to its violent reaction with protic solvents, including water. libretexts.orgwikipedia.org The increased reactivity of LiAlH₄ stems from the greater polarity of the Al-H bond compared to the B-H bond. libretexts.orglibretexts.org

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a sterically hindered and electrophilic reducing agent. wikipedia.orgchemeurope.com Its bulkiness and electrophilicity allow for highly selective reductions. For instance, at low temperatures, DIBAL-H can reduce esters and nitriles to aldehydes. adichemistry.comcommonorganicchemistry.com This property could be utilized in a two-step synthesis of this compound from a corresponding ester precursor, first to the aldehyde and then, with a different reducing agent or under different conditions, to the alcohol. DIBAL-H can also reduce α,β-unsaturated esters to the corresponding allylic alcohols. chemeurope.com

| Hydride Reagent | Relative Reactivity | Typical Substrates Reduced to Alcohols | Solvent | Notes |

| Sodium Borohydride (NaBH₄) | Mild | Aldehydes, Ketones | Protic (e.g., Methanol, Ethanol) | Chemoselective; does not reduce esters, amides, or carboxylic acids. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Aprotic (e.g., Diethyl ether, THF) | Highly reactive; reacts violently with water and other protic solvents. wikipedia.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Moderate/Selective | Aldehydes, Ketones, Esters (to aldehydes at low temp), Nitriles (to aldehydes at low temp) | Aprotic (e.g., Toluene, Hexane) | Sterically hindered; allows for controlled reductions. wikipedia.orgchemeurope.com |

Chemo- and Regioselectivity in Synthetic Pathways

Achieving the desired substitution pattern and stereochemistry is a critical aspect of synthesizing complex organic molecules like derivatives of this compound.

Control of Halogenation Patterns on the Aromatic Ring

The synthesis of the 4-amino-3,5-dichloro substitution pattern on the benzene (B151609) ring presents a significant regiochemical challenge. The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. masterorganicchemistry.com Direct chlorination of aniline or its derivatives typically yields a mixture of ortho- and para-chlorinated products, with the para-product often being the major isomer. rsc.orgacs.org Polyhalogenation is also a common side reaction. thieme-connect.com

Achieving the 3,5-dichloro substitution pattern requires strategies to overcome the powerful directing effect of the amino group. This may involve:

Starting with a differently substituted precursor: One could begin with a molecule that already has the desired 3,5-dichloro pattern and then introduce the amino group, for example, by reduction of a nitro group.

Use of protecting groups: The reactivity and directing effect of the amino group can be modulated by converting it into a less activating group, such as an amide.

Specialized halogenating agents and catalysts: Modern synthetic methods employ specific catalysts and halogen sources to achieve higher regioselectivity in the halogenation of activated aromatic compounds. researchgate.netacs.orgthieme-connect.com For instance, metal-catalyzed C-H functionalization can provide ortho-halogenated anilines, though this is not the desired pattern here. rsc.org Other methods have been developed for the selective para-chlorination of activated aromatic compounds. acs.org

Stereochemical Control in Chiral Alcohol Formation

The reduction of a prochiral ketone precursor, such as 4-amino-3,5-dichloroacetophenone, would result in the formation of a chiral secondary alcohol. Controlling the stereochemistry of this newly formed chiral center is a key objective in asymmetric synthesis. nih.govrsc.org Several powerful methods exist for the enantioselective reduction of prochiral ketones. wikipedia.orgnih.gov

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a widely used method for the enantioselective reduction of ketones to chiral alcohols. wikipedia.orgnrochemistry.com This reaction employs a chiral oxazaborolidine catalyst in combination with a borane source. alfa-chemistry.comorganic-chemistry.org The catalyst creates a chiral environment around the ketone, directing the hydride delivery to one face of the carbonyl group, thus producing one enantiomer of the alcohol in excess. nih.gov The predictability and high enantioselectivity of the CBS reduction make it a valuable tool for synthesizing optically active alcohols. alfa-chemistry.com

Noyori Asymmetric Hydrogenation: Developed by Ryoji Noyori, this method utilizes chiral ruthenium-based catalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds. ajchem-b.comwikipedia.orgjst.go.jp These catalysts, often featuring ligands like BINAP, are highly efficient and can provide chiral alcohols with excellent enantiomeric excess. organic-chemistry.org Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid instead of H₂ gas, is also a powerful variant of this methodology. organic-chemistry.org

The choice between these and other asymmetric reduction methods would depend on the specific substrate and the desired enantiomer of the chiral alcohol.

| Method | Catalyst/Reagent | Reductant | Key Features |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (e.g., BH₃-THF) | Highly enantioselective for a wide range of ketones; predictable stereochemical outcome. wikipedia.orgalfa-chemistry.com |

| Noyori Asymmetric Hydrogenation | Chiral Ruthenium-phosphine complexes (e.g., Ru-BINAP) | Hydrogen gas (H₂) or Hydrogen donor (e.g., isopropanol) | High efficiency and enantioselectivity; applicable to a variety of ketones. ajchem-b.comorganic-chemistry.org |

Kinetic Resolution of Aryl-Alkenyl Alcohols

Kinetic resolution is a crucial technique for the separation of enantiomers from a racemic mixture. In the context of aryl-alkenyl alcohols, this method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess (ee). A highly efficient method for the kinetic resolution of aryl-alkenyl alcohols utilizes Ru-catalyzed hydrogen transfer. nih.gov This process is particularly challenging when the substituents attached to the chiral center are sterically or electronically similar, as is the case with aryl-alkenyl alcohols (sp² vs. sp²). nih.govmdpi.com

The strategy involves the enantioselective oxidation of one alcohol enantiomer in the racemic mixture to the corresponding ketone, leaving the less reactive alcohol enantiomer unreacted and thus enantiomerically enriched. By employing Ru-catalysts with minimal stereogenicity, excellent enantioselectivities can be achieved at practical conversions. nih.gov

For instance, the kinetic resolution of (±)-1-phenylallyl alcohol was optimized using a Ru-catalyst. nih.gov The process involves a cascade reaction of dehydrogenation followed by either 1,4-reduction or conjugate addition/1,2-reduction, depending on the nucleophile used. nih.gov The efficiency of the resolution is quantified by the selectivity factor (s), which is calculated from the conversion (c) and the enantiomeric excess (ee) of the recovered substrate. nih.gov

Table 1: Optimization of Kinetic Resolution of (±)-1-phenylallyl alcohol

| Entry | Nucleophile | Conversion (%) | ee (%) | Selectivity Factor (s) |

|---|---|---|---|---|

| 1 | Malononitrile | 15 | 0 | 1 |

| 2 | Benzyl (B1604629) alcohol | 53 | 74 | Not specified |

This table is based on initial investigations into the effects of different nucleophiles on the kinetic resolution process. nih.gov

While direct kinetic resolution of this compound itself is not detailed, this methodology can be applied to its aryl-alkenyl derivatives. An analogous derivative, such as 1-(4-amino-3,5-dichlorophenyl)prop-2-en-1-ol, could be resolved using a similar Ru-catalyzed hydrogen transfer protocol. The less reactive enantiomer, for example, the (S)-configured alcohol, could be recovered with high enantiomeric excess. nih.gov

Novel Synthetic Approaches and Cascade Reactions

Recent advancements in organic synthesis have focused on developing novel, efficient, and environmentally benign methodologies. These include transition-metal-free protocols and cascade reactions, which allow for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and improving atom economy.

The synthesis of N-heterocyclic compounds, such as quinolines, is of significant interest due to their prevalence in medicinal chemistry. researchgate.net Traditionally, these syntheses often rely on transition-metal catalysts. However, recent research has established effective transition-metal-free approaches utilizing readily available starting materials like 2-aminobenzyl alcohols. nih.gov

One such protocol involves the direct oxidative cyclocondensation of o-aminobenzyl alcohols with N,N-dimethyl enaminones, promoted by TsOH/K₂S₂O₈, to yield 3-substituted or 3,4-disubstituted quinolines. frontiersin.org This reaction proceeds through a C(sp³)-O bond cleavage, followed by C=N and C=C bond formation in an oxidative cyclization process. frontiersin.org The proposed mechanism involves the initial TsOH-promoted transamination to form an N-aryl enaminone intermediate, which then undergoes K₂S₂O₈-assisted oxidation and subsequent intramolecular cyclization and aromatization. frontiersin.org

Another metal-free approach is the indirect Friedländer annulation, where 2-aminobenzyl alcohols react directly with ketones or other alcohols in the presence of a base to form polysubstituted quinolines. nih.govrsc.org Furthermore, imines can be synthesized from benzyl alcohols and anilines under aerobic conditions at room temperature, promoted by KOtBu without any transition-metal catalyst. chemrxiv.org This reaction follows a complex radical mechanism where dioxygen and water are essential. chemrxiv.org These methods offer a green and operationally simple alternative for synthesizing derivatives from this compound.

Table 2: Examples of Transition-Metal-Free Synthesis of Quinolines

| Reactant 1 | Reactant 2 | Promoter/Conditions | Product Type |

|---|---|---|---|

| o-Aminobenzyl alcohol | N,N-dimethyl enaminone | TsOH/K₂S₂O₈ | 3-Substituted or 3,4-disubstituted quinoline frontiersin.org |

| 2-Aminobenzyl alcohol | Ketone or Alcohol | Base | Polysubstituted quinoline nih.gov |

Tandem, or cascade, reactions streamline synthesis by performing multiple bond-forming events in a single pot without isolating intermediates. nih.gov A novel tandem reaction has been developed for the synthesis of polysubstituted dihydrofuran (DHF) derivatives from aryl-substituted allylic alcohols and 1,3-dicarbonyl compounds. rsc.org This process involves an Sₙ2′ nucleophilic substitution followed by an oxidative radical cyclization, mediated by Mn(OAc)₃ as the oxidant. rsc.org

The use of hexafluoroisopropanol (HFIP) as the solvent has been shown to improve yields and broaden the substrate scope for this type of radical cyclization. rsc.org Although this specific methodology is demonstrated for allylic alcohols to form dihydrofurans, the principle of tandem reactions is widely applicable. For instance, a derivative of this compound could potentially be functionalized through a similar cascade process. Tandem oxidative amidation of benzylic alcohols, catalyzed by transition metals, has been used to produce a variety of amides with high efficiency. nih.gov Adapting such principles to a metal-free system or using radical-based cyclizations could open new pathways for complex derivatives starting from aminobenzyl alcohols.

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time, reagents, and solvents. Aminobenzyl alcohols, including this compound, are versatile building blocks in such strategies for constructing N-heterocycles.

A Brønsted acid-catalyzed one-pot synthesis of indoles has been developed from o-aminobenzyl alcohols and furans. organic-chemistry.orgacs.org This reaction, catalyzed by triflic acid (TfOH), proceeds via the in situ formation of an aminobenzylfuran intermediate, which then undergoes recyclization to form the indole core. This method demonstrates high efficiency and tolerance for a wide range of functional groups, yielding indoles in good to excellent yields (41-96%). organic-chemistry.org

Table 3: One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans

| o-Aminobenzyl Alcohol Substituent | Furan | Catalyst | Yield (%) |

|---|---|---|---|

| H | 2-Methylfuran | TfOH | 96 organic-chemistry.org |

| 5-Br | 2-Methylfuran | TfOH | 85 organic-chemistry.org |

| 5-CO₂Cy | 2-Methylfuran | TfOH | 82 organic-chemistry.org |

This table shows selected examples from a broader study demonstrating the versatility of the one-pot indole synthesis. organic-chemistry.org

Similarly, functionalized 3,4-dihydroquinolin-2-ones can be assembled in a one-pot reaction of N-Ts-o-aminobenzyl alcohols with Meldrum's acid derivatives under mild basic conditions. rsc.org The reaction is hypothesized to proceed through the in situ generation of aza-o-quinone methides (aza-o-QMs). rsc.org Another one-pot method involves the reaction of 2-aminobenzyl alcohol with bioethanol over a heterogeneous Ni catalyst to produce N-ethyl-1,2,3,4-tetrahydroquinoline with yields up to 95%. oaepublish.com These one-pot strategies highlight the utility of aminobenzyl alcohols as key precursors for the efficient synthesis of diverse and valuable heterocyclic scaffolds.

Advanced Spectroscopic Characterization of 4 Amino 3,5 Dichlorophenyl Methanol Analogues

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the vibrational modes of a molecule. These modes are sensitive to the molecule's geometry, bond strengths, and the masses of its constituent atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a molecule reveals the absorption of infrared radiation at specific wavenumbers, corresponding to the molecule's vibrational transitions. For analogues of (4-Amino-3,5-dichlorophenyl)methanol, characteristic vibrational bands can be predicted based on the functional groups present: the amino (-NH₂), hydroxyl (-OH), and the substituted benzene (B151609) ring.

In related aminobenzyl alcohols, the O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to present as two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. The aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹.

The C-O stretching vibration of the methanol (B129727) group is anticipated in the 1000-1260 cm⁻¹ region. The C-N stretching of the aromatic amine is typically found around 1250-1360 cm⁻¹. Vibrations associated with the dichlorinated benzene ring, including C-C stretching, in-plane and out-of-plane bending, and C-Cl stretching, will contribute to a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹). For instance, C-Cl stretching vibrations in chlorinated benzenes are typically observed in the 600-850 cm⁻¹ range.

A study on 2,6-dichlorobenzyl alcohol, a structural analogue, identified the CH₂ stretching modes at 2943 cm⁻¹ (IR) and the ring breathing mode at 729 cm⁻¹ in the IR spectrum. theaic.org For 3-aminobenzyl alcohol, another analogue, FT-IR spectra have been recorded and analyzed, providing a basis for comparison. nih.gov

Table 1: Predicted FT-IR Vibrational Frequencies for this compound based on Analogues

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H Stretch | 3200-3600 (broad) |

| -NH₂ | N-H Asymmetric Stretch | ~3500 |

| -NH₂ | N-H Symmetric Stretch | ~3400 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| -CH₂OH | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| -CH₂OH | C-O Stretch | 1000-1260 |

| Aromatic Ring | C-N Stretch | 1250-1360 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For analogues of this compound, the aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-Cl stretching vibrations would be expected to show a strong Raman signal.

In the FT-Raman spectrum of 2,6-dichlorobenzyl alcohol, the aromatic C-H stretching mode was observed at 3094 cm⁻¹. theaic.org Studies on 3-aminobenzyl alcohol have also included FT-Raman analysis, which aids in the assignment of vibrational modes. nih.gov The symmetric breathing mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹.

Vibrational Assignments and Potential Energy Distribution (PED) Analysis

To accurately assign the observed vibrational bands to specific molecular motions, theoretical calculations, such as Density Functional Theory (DFT), are employed. These calculations can predict the vibrational frequencies and intensities, which are then compared with experimental data. A Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration.

For 2,6-dichlorobenzyl alcohol, a PED analysis was performed using the GAR2PED software package, which allowed for detailed assignment of the observed IR and Raman bands. theaic.org A similar theoretical and experimental study on 3-aminobenzyl alcohol utilized PED analysis to provide a complete vibrational assignment. nih.govresearchgate.net Such analyses for this compound would be invaluable in confirming its structure and understanding its intramolecular dynamics. The PED would help to distinguish between the various vibrational modes of the substituted phenyl ring and the methanol and amino functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity and chemical environment of each atom can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the aromatic ring, the methanol group, the amino group, and the hydroxyl group.

The aromatic protons, being chemically equivalent in the symmetrical structure, are expected to appear as a singlet. Its chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing chloro and hydroxymethyl groups. Based on data for related compounds, this singlet would likely appear in the range of 7.0-7.5 ppm.

The protons of the methylene (B1212753) group (-CH₂OH) are expected to produce a singlet, as there are no adjacent protons to cause splitting. This signal is typically found in the range of 4.5-5.0 ppm for benzyl (B1604629) alcohols. The proton of the hydroxyl group (-OH) will also appear as a singlet, though its chemical shift can be variable (typically 1-5 ppm) and depends on factors like solvent, concentration, and temperature. The protons of the amino group (-NH₂) will also give rise to a broad singlet, with a chemical shift that is also dependent on experimental conditions.

In a related compound, 2-aminobenzyl alcohol, the aromatic protons appear in the range of 6.65-7.08 ppm, and the methylene protons are observed at 4.537 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.0 - 7.5 | Singlet |

| -CH₂OH | 4.5 - 5.0 | Singlet |

| -NH₂ | Variable (broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, a reduced number of signals is expected.

The molecule has four distinct types of carbon atoms in the aromatic ring, plus the carbon of the methylene group. The carbon atom attached to the amino group (C4) is expected to be significantly shielded, appearing at a lower chemical shift. The carbons bearing the chlorine atoms (C3 and C5) will be deshielded and should appear at a higher chemical shift. The carbon atom attached to the methylene group (C1) will also have a distinct chemical shift. The two remaining aromatic carbons (C2 and C6) are equivalent and will produce a single signal. The methylene carbon (-CH₂OH) is expected to appear in the range of 60-70 ppm.

For comparison, in 4-amino-N,N-diethylbenzamide, the aromatic carbons exhibit signals at 113.24, 124.17, 128.54, and 150.33 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Environments for this compound

| Carbon Environment | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| -CH₂OH | 60 - 70 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H | 128 - 132 |

| Aromatic C-CH₂OH | 135 - 145 |

Chemical Shift Analysis and Structural Elucidation

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, methylene, and amine protons. The two aromatic protons are expected to appear as a singlet, due to their chemical equivalence, in a region typical for substituted benzene rings. The chemical shift of these protons is influenced by the electron-donating amino group and the electron-withdrawing chloro groups. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely present as a singlet, with its chemical shift influenced by the adjacent aromatic ring and hydroxyl group. The amino group (-NH₂) protons would also produce a singlet, though its position can be broad and variable depending on the solvent and concentration.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule are expected. The carbon atoms of the benzene ring would resonate in the aromatic region (typically 110-150 ppm). The C-Cl and C-N carbons will show characteristic shifts influenced by the high electronegativity of these heteroatoms. The benzylic carbon of the -CH₂OH group is expected to appear around 60-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogues

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale based on Analogues |

| Aromatic CH | ~7.2-7.4 (singlet, 2H) | ~128-130 | Shift influenced by ortho-Cl and para-NH₂ groups. Data from dichlorobenzyl derivatives suggest shifts in this region. chemicalbook.commdpi.com |

| -CH₂OH | ~4.5-4.7 (singlet, 2H) | ~63-65 | Typical range for benzylic alcohols. carlroth.com |

| -NH₂ | ~4.0-5.0 (broad singlet, 2H) | - | Position is solvent-dependent; electron-withdrawing groups on the ring can shift it downfield. |

| C-NH₂ | - | ~140-145 | The amino group strongly deshields the attached carbon. |

| C-Cl | - | ~125-130 | Chlorine substitution typically causes a downfield shift. |

| C-CH₂OH | - | ~135-140 | Quaternary carbon with multiple substituents. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of this compound is characterized by transitions occurring within the aromatic chromophore. The primary electronic transitions are of the π → π* type, which are typical for benzene and its derivatives. The presence of substituents on the benzene ring significantly influences the absorption characteristics. The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. This is due to the non-bonding electrons on the nitrogen atom extending the conjugated π-system, which generally results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

Conversely, the chloro groups (-Cl), while having lone pairs, primarily exert an electron-withdrawing inductive effect. This complex interplay of electron-donating and electron-withdrawing groups modulates the energy levels of the molecular orbitals. For substituted anilines, the absorption bands are often attributed to intramolecular charge transfer (ICT) from the electron-donating amino group to the π-system of the aromatic ring. nih.gov The absorption maxima (λmax) for this compound are expected to appear in the UV region, likely with shifts indicative of these substituent effects.

Influence of Solvents on UV-Vis Spectra via TD-DFT

The UV-Vis absorption spectrum of a molecule can be sensitive to the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. biointerfaceresearch.comajrsp.com The polarity of the solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption maxima. These solvent effects can be modeled computationally using Time-Dependent Density Functional Theory (TD-DFT). conicet.gov.arrsc.org

TD-DFT calculations are a powerful tool for predicting the electronic excitation energies and thus the UV-Vis spectra of molecules. mdpi.com To account for the influence of the solvent, these calculations are often performed using a Polarized Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the simulation of the electronic spectrum in various solvents.

For a molecule like this compound, which possesses both a hydrogen-bond-donating amino group and a hydroxyl group, specific solute-solvent interactions such as hydrogen bonding can play a significant role. lokadrusti.org TD-DFT studies on similar substituted anilines have shown that polar protic solvents can lead to significant shifts in the absorption bands compared to nonpolar solvents. colostate.edu These calculations can elucidate the nature of the electronic transitions and predict whether a bathochromic (red) or hypsochromic (blue) shift will occur as solvent polarity increases. researchgate.net

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a compound. For this compound (C₇H₇Cl₂NO), the theoretical exact mass is 190.9904692 u. lookchem.com HRMS instruments can measure the mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula.

A key feature in the mass spectrum of a compound containing chlorine is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). For a molecule with two chlorine atoms, like this compound, the molecular ion region will exhibit a characteristic pattern of three peaks: the M peak (containing two ³⁵Cl atoms), the M+2 peak (containing one ³⁵Cl and one ³⁷Cl), and the M+4 peak (containing two ³⁷Cl atoms). libretexts.org The expected relative intensity ratio of these peaks is approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms in the molecule. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 191 (for the monoisotopic mass with two ³⁵Cl atoms), although it may be of low intensity due to the molecule's lability.

The fragmentation pattern can be predicted based on the behavior of similar compounds like benzyl alcohol and other halogenated aromatics. acs.orgucalgary.caacs.org Common fragmentation pathways for benzyl alcohol include the loss of a hydroxyl radical (•OH) to form a stable benzyl cation or, more accurately, a tropylium (B1234903) ion (m/z 91 for the parent benzyl alcohol). nist.gov Another common fragmentation is the loss of a water molecule (H₂O) from the molecular ion.

For this compound, the following key fragments are anticipated:

Loss of H₂O: A peak at m/z 173, resulting from the elimination of water.

Loss of •CH₂OH: A peak at m/z 160, corresponding to the cleavage of the C-C bond between the ring and the methylene group.

Loss of Cl•: A peak corresponding to the loss of a chlorine atom from the molecular ion or subsequent fragments.

Tropylium-type ions: Fragmentation of the aromatic ring itself.

Each fragment containing chlorine atoms will also exhibit the characteristic isotopic pattern, aiding in the interpretation of the spectrum.

Table 2: Predicted Major EI-MS Fragments for this compound

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 191 | [C₇H₇Cl₂NO]⁺ | Molecular Ion (M⁺) |

| 173 | [C₇H₅Cl₂N]⁺ | M⁺ - H₂O |

| 160 | [C₆H₄Cl₂N]⁺ | M⁺ - •CH₂OH |

| 156 | [C₇H₇ClNO]⁺ | M⁺ - Cl• |

X-ray Diffraction Studies

X-ray diffraction studies are pivotal in elucidating the three-dimensional atomic arrangement of crystalline solids, providing definitive insights into molecular conformation, crystal packing, and the nature of intermolecular interactions that govern the supramolecular architecture. For analogues of this compound, these techniques have been instrumental in characterizing their solid-state structures.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure and crystal packing of compounds. For analogues of this compound, SCXRD analysis reveals key structural parameters.

A notable analogue, 1-(4-Amino-3,5-dichlorophenyl)ethanol, has been synthesized and characterized by X-ray diffraction. nih.gov The analysis confirmed that its bond lengths and angles fall within normal ranges. nih.gov The asymmetric unit of this compound was found to contain two crystallographically independent molecules. nih.gov Similarly, the crystal structure of 4-amino-3,5-dichloropyridine (B195902), another related compound, was determined using SCXRD, revealing one molecule in the asymmetric unit. nih.gov

Detailed crystallographic data for 1-(4-Amino-3,5-dichlorophenyl)ethanol is presented below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₉Cl₂NO |

| Formula Weight (Mᵣ) | 206.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.472 (2) |

| b (Å) | 16.110 (2) |

| c (Å) | 14.6756 (19) |

| β (°) | 107.049 (2) |

| Volume (V) (ų) | 3723.2 (8) |

| Z | 16 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

Analysis of Crystal Packing and Intermolecular Interactions

The stability and arrangement of molecules within a crystal lattice are dictated by a complex network of intermolecular interactions. In analogues of this compound, hydrogen bonds, π–π stacking, and halogen–π interactions are the predominant forces.

Hydrogen bonds are crucial in defining the supramolecular assembly of these compounds. In the crystal structure of 1-(4-amino-3,5-dichlorophenyl)ethanol, the packing is stabilized by intermolecular O—H⋯N hydrogen bonds. nih.gov Furthermore, the two independent molecules within the asymmetric unit are connected via N—H⋯O hydrogen bonds. nih.gov

In the case of 4-amino-3,5-dichloropyridine, strong N—H⋯N hydrogen bonding between the amino group and the ring nitrogen of a neighboring molecule leads to the formation of supramolecular chains extending along the b-axis. nih.gov

| Compound | D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|---|---|---|---|---|

| 1-(4-Amino-3,5-dichlorophenyl)ethanol nih.gov | N1—H13⋯O2i | 0.82 (3) | 2.17 (3) | 2.927 (3) | 154 (3) |

| O1—H16⋯N1ii | 0.83 (3) | 2.12 (3) | 2.941 (3) | 169 (3) | |

| O2—H18⋯N2iii | 0.79 (3) | 2.13 (3) | 2.912 (3) | 172 (2) | |

| 4-Amino-3,5-dichloropyridine nih.gov | N2—H2A⋯N1iv | 0.85 (2) | 2.22 (2) | 3.064 (8) | 171 (6) |

Symmetry codes: (i) x, 1/2-y, 1/2+z; (ii) x, 1/2-y, z-1/2; (iii) x, y, z; (iv) x, y-1, z.

Aromatic π–π stacking interactions contribute significantly to the crystal packing of these planar molecules. mdpi.com In the crystal structure of 1-(4-amino-3,5-dichlorophenyl)ethanol, aromatic π–π stacking is observed, with a centroid–centroid distance of 3.48 (2) Å between the benzene rings. nih.gov

For 4-amino-3,5-dichloropyridine, neighboring supramolecular chains are interlinked by offset π–π stacking interactions between the pyridine (B92270) rings. nih.gov The geometric parameters of these interactions have been precisely determined, highlighting their role in the cohesion of the crystal structure. nih.gov

| Compound | Interaction Type | Centroid⋯Centroid Distance (Å) | Perpendicular Distance (Å) | Slip Angle (°) |

|---|---|---|---|---|

| 1-(4-Amino-3,5-dichlorophenyl)ethanol nih.gov | Aromatic π–π | 3.48 (2) | - | - |

| 4-Amino-3,5-dichloropyridine nih.gov | Offset π–π | 3.8638 (19) | 3.4954 (12) | 25.2 |

Hirshfeld Surface Analysis for Quantitative Interaction Contributions

For 4-amino-3,5-dichloropyridine, Hirshfeld analysis shows that Cl⋯H/H⋯Cl contacts make the most significant contribution (40.1%) to the crystal packing, followed by H⋯H (15.7%) and N⋯H/H⋯N (13.1%) interactions. nih.gov This quantitative data underscores the importance of both halogen-involved contacts and traditional hydrogen bonding in the supramolecular assembly. nih.gov A similar analysis for (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile also highlights the dominance of H···H (33.1%), C···H/H···C (22.5%), and Cl···H/H···Cl (14.1%) contacts. researchgate.net

| Interaction Type | Contribution (%) |

|---|---|

| Cl⋯H / H⋯Cl | 40.1 |

| H⋯H | 15.7 |

| N⋯H / H⋯N | 13.1 |

| C⋯H / H⋯C | 7.3 |

| Cl⋯Cl | 7.1 |

| C⋯C | 6.8 |

| N⋯C / C⋯N | 4.9 |

| Cl⋯C / C⋯Cl | 3.8 |

Energy Framework Analysis of Crystal Lattices

The stability and ultimate three-dimensional architecture of a crystalline solid are governed by the intricate network of non-covalent interactions between constituent molecules. Energy framework analysis is a computational tool that provides a quantitative and visual understanding of the crystal packing by calculating the interaction energies between a central molecule and its surrounding neighbors. This analysis allows for the characterization of the crystal lattice's energetic topology, highlighting the dominant forces responsible for the supramolecular assembly. While a specific energy framework analysis for this compound has not been extensively reported, valuable insights can be drawn from the analysis of structurally similar compounds, such as its analogues.

The analysis typically involves calculating the interaction energies for molecular pairs within a defined cluster around a central molecule. These energies are then classified into electrostatic, dispersion, polarization, and repulsion components. The total interaction energy provides a measure of the strength of the molecular pairing.

These findings can be extrapolated to predict the energetic landscape of this compound analogues. For instance, in the crystal structure of 1-(4-Amino-3,5-dichlorophenyl)ethanol, a closely related analogue, the molecules are linked by intermolecular N—H⋯O and O—H⋯N hydrogen bonds. nih.gov Additionally, aromatic π–π stacking interactions are observed, with a centroid–centroid distance of 3.48(2) Å between benzene rings. nih.gov

The following interactive data table summarizes the types of intermolecular interactions and their likely energetic contributions in the crystal lattices of this compound analogues, based on the analysis of related structures.

| Interaction Type | Interacting Groups | Predominant Energy Contribution | Relative Strength |

| Hydrogen Bonding | N-H···O, O-H···N | Electrostatic | Strong |

| π–π Stacking | Aromatic Rings | Dispersion | Moderate |

| Halogen Interactions | C-Cl···π, Cl···Cl | Electrostatic/Dispersion | Weak to Moderate |

| van der Waals | H···H, C···H | Dispersion | Weak |

Chemical Reactivity and Transformation Pathways of Substituted Aminophenylmethanols

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of (4-Amino-3,5-dichlorophenyl)methanol, being a primary benzylic alcohol, is a poor leaving group in its native state. Therefore, activation is a prerequisite for it to participate in nucleophilic substitution reactions.

To enhance the leaving group ability of the hydroxyl moiety, it must be converted into a more labile group. Common strategies for the activation of benzylic alcohols include protonation under acidic conditions or conversion to sulfonate esters (e.g., tosylates, mesylates) or phosphonium (B103445) salts. unco.eduntu.ac.uk

Protonation of the hydroxyl group in the presence of a strong acid leads to the formation of an oxonium ion, which can then depart as a water molecule, a much better leaving group. youtube.com Another effective method involves reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine) to form a tosylate ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

| Activation Method | Reagents | Leaving Group | Key Features |

|---|---|---|---|

| Protonation | Strong acids (e.g., HBr, HCl) | H₂O | Typically used with strong nucleophiles that are not basic. |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) | TsO⁻ | Forms a stable intermediate; the tosylate is an excellent leaving group. |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | OPPh₃ | Mild conditions; suitable for a wide range of nucleophiles. |

Once activated, the benzylic carbon of this compound becomes susceptible to nucleophilic attack, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The operative pathway is influenced by several factors, including the stability of the carbocation intermediate, the strength of the nucleophile, the nature of the leaving group, and the solvent polarity. masterorganicchemistry.comlibretexts.orgulethbridge.ca

The benzylic position of this compound can stabilize a positive charge through resonance with the aromatic ring, making the formation of a benzylic carbocation feasible. This stabilization favors an S(_N)1 pathway, especially with weak nucleophiles in polar protic solvents. khanacademy.orgreddit.com However, as a primary benzylic alcohol, the substrate is also accessible for a backside attack, which is characteristic of the S(_N)2 mechanism. Strong nucleophiles in polar aprotic solvents would favor the S(_N)2 pathway. libretexts.orgulethbridge.ca

| Factor | Favors S(_N)1 | Favors S(_N)2 |

|---|---|---|

| Substrate Structure | Tertiary > Secondary > Primary (Benzylic) | Primary > Secondary > Tertiary (Benzylic) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Leaving Group | Good leaving group required | Good leaving group enhances rate |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMF) |

Oxidation Reactions of the Methanol (B129727) Moiety

The primary alcohol functionality in this compound can be selectively oxidized to the corresponding aldehyde, 4-amino-3,5-dichlorobenzaldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. A variety of mild oxidizing agents can be employed for this transformation.

Chemoselective oxidation of aminobenzyl alcohols has been successfully achieved using copper-based catalytic systems. nih.gov For instance, a combination of copper(I) iodide (CuI), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and a base like 4-(dimethylamino)pyridine (DMAP) in the presence of an oxygen atmosphere can efficiently convert substituted 2-aminobenzyl alcohols to their respective aldehydes in good to excellent yields. nih.gov Other methods for the selective oxidation of primary alcohols to aldehydes include the use of reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. organic-chemistry.org

The presence of the amino group can influence the choice of oxidant, as some strong oxidizing agents could potentially oxidize the amino group as well. Therefore, mild and selective conditions are crucial for achieving the desired transformation.

Reductive Transformations of the Aromatic Ring or Substituents

The dichlorinated aromatic ring of this compound can undergo reductive transformations, primarily involving the removal of the chlorine atoms (reductive dehalogenation) or the reduction of the aromatic ring itself.

Reductive dehalogenation of chlorinated aromatic compounds is an environmentally significant reaction and can be achieved through various chemical and biological methods. wikipedia.org Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source is a common method for the reductive dehalogenation of aryl halides. nih.govorganic-chemistry.org The reaction conditions, such as catalyst loading, hydrogen pressure, and temperature, can be optimized to control the extent of dehalogenation. It has been observed that in some cases, the reduction of polychlorinated benzenes can proceed sequentially. uky.edu

The complete reduction of the aromatic ring to a substituted cyclohexane (B81311) derivative is also possible but typically requires more forcing conditions, such as high pressure and temperature, in the presence of a suitable catalyst like rhodium on carbon or platinum. libretexts.orggoogle.com The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is another method for the partial reduction of aromatic rings. lumenlearning.com

Reactions Involving the Amino Group

The amino group in this compound is a key site for various chemical modifications, including amidation and acylation reactions. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups.

The amino group of this compound can readily undergo acylation with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The acylation of the amino group can reduce its activating effect on the aromatic ring towards electrophilic substitution. quora.comdoubtnut.com This is because the lone pair of electrons on the nitrogen atom becomes delocalized into the adjacent carbonyl group, making them less available to participate in resonance with the aromatic ring. quora.com

Amidation, the formation of an amide bond with a carboxylic acid, typically requires the activation of the carboxylic acid component. Common coupling reagents used for amidation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.com These reagents facilitate the formation of an active ester intermediate from the carboxylic acid, which is then readily attacked by the amino group of this compound. Lewis acid catalysts have also been employed to facilitate the direct amidation of unprotected amino acids. nih.govorganic-chemistry.org The choice of coupling reagent and reaction conditions is crucial to ensure high yields and avoid side reactions.

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| Acylation | Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | Amide (RCONHR') | Often requires a base to neutralize acid byproduct. |

| Amidation | Carboxylic acid (RCOOH) + Coupling agent (e.g., DCC, EDC) | Amide (RCONHR') | Activates the carboxylic acid for nucleophilic attack by the amine. |

Condensation to Form Schiff Bases

The primary amino group of this compound allows it to readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. This transformation is a cornerstone of organic synthesis, providing a pathway to new C=N double bonds. The reaction proceeds via a two-step mechanism. Initially, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov This step is typically reversible.

The general reaction is as follows: this compound + R-CHO/R-CO-R' ⇌ Schiff Base + H₂O

The resulting Schiff bases are versatile intermediates themselves, susceptible to further transformations such as reduction to secondary amines or participation in various cyclization reactions.

Reactions at the Benzene (B151609) Ring

The benzene ring of this compound is substituted with an amino group, a hydroxymethyl group, and two chlorine atoms. The interplay of the electronic effects of these substituents dictates the ring's reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of EAS are profoundly influenced by the existing substituents on the ring. wikipedia.orgmasterorganicchemistry.com

In this compound, the substituents exert competing electronic effects:

Amino (-NH₂) Group: This is a powerful activating group due to its ability to donate electron density to the ring via a strong +R (resonance) effect. It is a potent ortho, para-director.

Chlorine (-Cl) Atoms: Halogens are deactivating groups because their -I (inductive) effect withdraws electron density, slowing the reaction rate. However, they are ortho, para-directors because their +R effect can stabilize the cationic intermediate (arenium ion) when attack occurs at these positions. wikipedia.org

Hydroxymethyl (-CH₂OH) Group: This group is generally considered to be weakly deactivating due to the -I effect of the oxygen atom and lacks a significant resonance effect with the ring. It acts as an ortho, para-director.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -NH₂ | C4 | +R >> -I | Strongly Activating | Ortho, Para |

| -Cl | C3, C5 | -I > +R | Deactivating | Ortho, Para |

| -CH₂OH | C1 | -I | Weakly Deactivating | Ortho, Para |

The two chlorine atoms on the benzene ring serve as handles for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalytic systems often enable their efficient participation.

The Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organic halide, is a prominent example. Studies have demonstrated the successful application of Suzuki-Miyaura reactions on dichlorinated aromatic compounds, indicating the feasibility of this transformation for this compound. researchgate.net By carefully selecting the catalyst, ligands, base, and reaction conditions, it is possible to achieve either selective mono-arylation or di-arylation at the C3 and C5 positions.

Other potential cross-coupling reactions include:

Heck Reaction: Coupling with an alkene.

Sonogashira Reaction: Coupling with a terminal alkyne.

Buchwald-Hartwig Amination: Coupling with an amine to form a new C-N bond.

Stille Coupling: Coupling with an organotin compound.

These reactions would allow for the introduction of a wide array of functional groups, significantly expanding the molecular diversity accessible from this starting material.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄, PdCl₂(dppf) |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, Pd/C |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd/Cu co-catalyst |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst with specialized phosphine (B1218219) ligands |

Tandem and Cascade Reaction Mechanisms

The multifunctional nature of this compound, possessing amino, hydroxymethyl, and chloro substituents, makes it an intriguing candidate for the design of tandem or cascade reactions. These processes involve two or more sequential transformations that occur in a single pot without the isolation of intermediates, offering significant advantages in terms of efficiency and atom economy.

A hypothetical tandem reaction could be initiated at one of the functional groups, which then triggers a subsequent reaction at another site. For example:

Cross-Coupling/Cyclization: A Sonogashira coupling at one of the C-Cl positions could introduce an alkyne substituent. A subsequent intramolecular cyclization involving either the hydroxymethyl or amino group could then lead to the formation of complex heterocyclic structures.

Condensation/Substitution Cascade: Formation of a Schiff base at the amino group could be the first step. researchgate.net The electronic properties of the ring would be altered by the new imine group, potentially influencing a subsequent intramolecular or intermolecular nucleophilic aromatic substitution at one of the chloro positions.

In-situ Amine Generation/Ring Opening: Drawing conceptual parallels from other syntheses of amino alcohols, tandem processes could be envisioned where a related nitro-precursor is reduced in situ to generate the amine, which then participates in a subsequent reaction, such as the ring-opening of an epoxide, all mediated by a single catalytic system. nih.gov

Such strategies enable the rapid construction of complex molecular architectures from a relatively simple starting material, leveraging the inherent reactivity of its multiple functional groups in a controlled sequence.

Synthetic Applications As a Molecular Building Block

Precursors in Heterocyclic Ring System Synthesis

o-Aminobenzyl alcohols are versatile precursors for the synthesis of nitrogen-containing heterocycles. Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxymethyl group that can be oxidized to an electrophilic aldehyde, allows for various cyclization strategies.

Synthesis of Quinolines and Dihydroquinolones from o-Aminobenzyl Alcohols

The synthesis of quinolines and dihydroquinolones often employs o-aminobenzyl alcohols as key starting materials. These reactions typically proceed through an initial oxidation of the alcohol to the corresponding o-aminobenzaldehyde, which can then undergo condensation with a suitable partner containing an activated methylene (B1212753) group, followed by cyclization. This general approach, known as the Friedländer annulation, and its variations, are well-established. For instance, transition-metal-free methods have been developed for the construction of substituted quinolines from o-aminobenzyl alcohols and N,N-dimethyl enaminones. Another strategy involves the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones to yield quinolines. However, specific studies detailing the use of (4-Amino-3,5-dichlorophenyl)methanol in these synthetic routes have not been identified.

The formation of 3,4-dihydroquinolin-2-one scaffolds can also be achieved from N-protected o-aminobenzyl alcohol derivatives. These reactions may proceed through the in situ generation of aza-o-quinone methides (aza-o-QMs), which are highly reactive intermediates. Despite the existence of these general methodologies, their application to this compound is not documented in the available literature.

Applications in Dihydrofuran and Thiophene Synthesis

There is no information available in the searched scientific literature regarding the application of this compound in the synthesis of dihydrofurans or thiophenes.

Utilization in Pyrazole (B372694) and Triazole Systems

Information regarding the use of this compound as a direct precursor for the synthesis of pyrazole and triazole ring systems is not present in the available scientific literature.

Role in Complex Organic Molecule Assembly

The function of this compound as a specific building block in the assembly of complex organic molecules is not detailed in the currently available scientific literature.

Advanced Materials Science Applications (e.g., related to boron incorporation in benzenemethanol derivatives)

The incorporation of boron into organic molecules is a significant area of research in materials science and medicinal chemistry, leading to compounds with unique electronic and biological properties. Boron-containing compounds, such as benzoxaboroles, have emerged as important pharmacophores. The general synthetic strategies for creating boron-containing compounds often involve the functionalization of a parent molecule, followed by the introduction of a boronic acid or a related group. While the field of organoboron chemistry is extensive, there are no specific reports on the incorporation of boron into this compound or the application of such a derivative in advanced materials science.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

Current synthetic methodologies often rely on traditional chemical processes that may involve hazardous reagents or generate significant waste. Future research should prioritize the development of environmentally benign synthetic pathways. This involves exploring alternative solvents, reducing energy consumption, and utilizing renewable feedstocks.

Key research objectives include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of (4-Amino-3,5-dichlorophenyl)methanol. For instance, engineered oxidoreductases could facilitate the selective reduction of a corresponding benzaldehyde (B42025) or benzoic acid precursor under mild, aqueous conditions.

Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, and enhance yield and purity. This approach minimizes solvent usage and allows for more efficient energy input.

Alternative Energy Sources: Investigating the use of microwave irradiation or sonochemistry to accelerate reaction times and reduce the thermal budget of the synthesis. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This aligns with the core principles of green chemistry. rsc.org

The development of sustainable routes is not only an academic challenge but also a necessity for industrial-scale production, aligning chemical manufacturing with global sustainability goals. rsc.orgresearchgate.net

Exploration of Novel Catalytic Systems for Derivatization

The functional groups of this compound—the primary amine, the hydroxyl group, and the aromatic ring—offer multiple sites for derivatization. Future work should focus on discovering and implementing advanced catalytic systems to achieve selective and efficient transformations.

Potential avenues for research include:

Nanocatalysis: The use of metal nanoparticles, such as those based on gold, palladium, or copper, can offer high activity and selectivity for reactions like C-N and C-O cross-coupling. nih.gov For example, a recyclable magnetic nanoparticle-based catalyst could facilitate the synthesis of novel derivatives in an environmentally friendly manner. rsc.org

Photoredox Catalysis: Visible-light-mediated catalysis provides a powerful tool for forging new bonds under exceptionally mild conditions. This could be applied to generate radical intermediates from the amine or alcohol moieties, enabling novel derivatizations that are inaccessible through traditional thermal methods.

Organocatalysis: The development of metal-free catalytic systems is a burgeoning field. Chiral organocatalysts could be employed for asymmetric derivatization, particularly at the benzylic alcohol position.

A comparison of potential catalytic approaches is summarized in the table below.

| Catalytic System | Potential Advantages | Target Reactions for Derivatization |

| Nanocatalysis | High activity, recyclability, stability | C-N coupling, C-O coupling, oxidation, reduction |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Alkylation, arylation, radical additions |

| Organocatalysis | Metal-free, low toxicity, potential for asymmetry | Asymmetric acylation, etherification |

Advanced Stereoselective Synthesis of Enantiopure Isomers

For derivatives of this compound where the benzylic carbon becomes a stereocenter (e.g., through oxidation to a ketone followed by asymmetric reduction), the ability to control stereochemistry is paramount. The synthesis of single enantiomers is critical for applications in pharmaceuticals and materials science.

Future research should focus on:

Asymmetric Reduction: Developing catalytic systems for the enantioselective reduction of the corresponding ketone, 1-(4-amino-3,5-dichlorophenyl)ethanone, to produce enantiomerically pure (R)- or (S)-1-(4-amino-3,5-dichlorophenyl)ethanol. nih.gov This could involve chiral metal complexes (e.g., Ru-, Rh-based) or ketoreductase enzymes.

Chiral Resolution: Exploring kinetic resolution techniques to separate racemic mixtures of chiral derivatives. This can be achieved through enzymatic acylation or the use of chiral resolving agents.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to guide the stereochemistry of the final product.

The development of robust methods for stereoselective synthesis would significantly expand the utility of this chemical scaffold. diva-portal.org

Deeper Understanding of Structure-Reactivity Relationships through Combined Computational and Experimental Synergy

A synergistic approach combining theoretical calculations with empirical studies can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Future investigations should leverage: